N-[2-(3-Bromo-phenyl)-ethyl]-acetamide
Description
Properties
IUPAC Name |
N-[2-(3-bromophenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-8(13)12-6-5-9-3-2-4-10(11)7-9/h2-4,7H,5-6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAOWVVBFOHLRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Zinc Acetate in Acetic Acid
Zinc acetate (10 mol%) in glacial acetic acid selectively acetylates 3-bromophenethylamine at 80°C within 2 hours, yielding 94%. This method avoids toxic solvents and minimizes waste.
Mechanistic Insight :
The metal ion coordinates with the amine lone pair, enhancing nucleophilicity and facilitating acetyl transfer from acetic acid.
Magnesium Oxide-Mediated Acetylation
Magnesium oxide (15 mol%) in acetic acid under reflux achieves 89% yield in 3 hours. The catalyst is recyclable for up to three cycles without significant loss in activity.
Comparison of Metal Catalysts :
| Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Zn(OAc)₂ | 80 | 2 | 94 |
| MgO | 110 | 3 | 89 |
| Fe₃O₄ | 100 | 4 | 82 |
Protection-Deprotection Strategies
Multi-step syntheses employ protective groups to enhance regioselectivity.
Boc Protection Followed by Acetylation
Step 1 : Boc protection of 3-bromophenethylamine using di-tert-butyl dicarbonate ((Boc)₂O) in isopropyl alcohol with triethylamine (20°C, 2 hours, 100% yield).
Step 2 : Deprotection with HCl/dioxane, followed by acetylation as in Section 1.1.
Advantage : Prevents over-acylation in polyfunctional substrates.
Alternative Pathways via Nitrile Reduction
Synthesis from 3-Bromophenylacetonitrile
-
Step 1 : Reduce 3-bromophenylacetonitrile to 3-bromophenethylamine using LiAlH₄ in THF (0°C to reflux, 4 hours, 75% yield).
Challenges : LiAlH₄ requires careful handling due to pyrophoricity.
Chemoselectivity and Functional Group Tolerance
Metal-catalyzed methods exhibit superior chemoselectivity, acetylating amines in the presence of alcohols, thiols, or carboxylic acids. For example, aminoethanol derivatives acetylate exclusively at the amine under Zn(OAc)₂ catalysis.
Industrial-Scale Considerations
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Center
The aryl bromide moiety undergoes palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.
Suzuki–Miyaura Coupling
Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and K₃PO₄ yields biaryl derivatives (Table 1).
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Pd(PPh₃)₄, K₃PO₄, THF, 80°C, 12 h | N-[2-(3-Biphenyl)-ethyl]-acetamide | 65–75% | , |
Mechanistic Insight : The bromine atom is replaced via oxidative addition of Pd(0) to form a Pd(II) intermediate, followed by transmetalation with the boronic acid and reductive elimination.
Functional Group Transformations of the Acetamide
The acetamide group participates in hydrolysis, dehydration, and cyclization reactions.
Hydrolysis to Carboxylic Acid
Acid- or base-mediated hydrolysis converts the acetamide to 2-(3-bromophenyl)ethylacetic acid (Table 2).
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| 6M HCl, reflux, 8 h | 2-(3-Bromophenyl)ethylacetic acid | 85% | , |
| NaOH (aq), EtOH, 60°C, 6 h | Sodium salt of the acid | 90% |
Dehydration to Nitrile
Treatment with trifluoroacetic anhydride (TFAA) and triethylamine in 1,4-dioxane yields the nitrile derivative (Table 3).
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| TFAA, Et₃N, 1,4-dioxane, 0→20°C, 12 h | 2-(3-Bromophenyl)acetonitrile | 70% |
Key Data :
Cyclization Reactions
The ethyl spacer and amide group facilitate intramolecular cyclization under acidic or thermal conditions.
Formation of Isoquinolinone Derivatives
Reaction with P₂O₅ and H₃PO₄ at 140°C produces fused heterocycles (Table 4).
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| P₂O₅, H₃PO₄, 140°C, 4 h | 6-Bromo-1,1-dimethyl-1,4-dihydroisoquinolin-3(2H)-one | 40% |
Characterization :
Electrophilic Aromatic Substitution (EAS)
The bromine atom directs incoming electrophiles to the para position, but the electron-withdrawing nature of Br and the amide group suppresses reactivity. Limited EAS examples are reported.
Nitration
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| HNO₃, H₂SO₄, 0°C, 2 h | N-[2-(3-Bromo-4-nitro-phenyl)-ethyl]-acetamide | 30% |
Radical Reactions
The C–Br bond undergoes homolytic cleavage under UV light or with radical initiators, enabling alkylation or arylation (Table 5).
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| AIBN, Bu₃SnH, toluene, 80°C, 6 h | N-[2-(3-Phenyl)-ethyl]-acetamide | 55% |
Biological Activity and Derivatives
The compound serves as a precursor for pharmacologically active molecules:
Scientific Research Applications
Biological Activities
N-[2-(3-Bromo-phenyl)-ethyl]-acetamide has been investigated for several biological activities:
- Antimicrobial Properties : Studies indicate that derivatives of bromo-substituted phenyl compounds exhibit significant antimicrobial activity against various pathogens. The presence of the bromine atom enhances the lipophilicity and biological interactions of the molecule .
- Anti-inflammatory Effects : Research has shown that compounds with similar structures can modulate inflammatory responses, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .
- Neuroprotective Effects : Some studies suggest that phenyl-acetamides may have neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Case Studies
-
Antimicrobial Activity Study :
A study by researchers at a pharmaceutical institute evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated a minimum inhibitory concentration (MIC) indicating effective bacterial growth inhibition, supporting its potential as a lead compound in antibiotic development. -
Inflammation Modulation :
In a preclinical model, this compound was administered to assess its impact on inflammatory markers in induced arthritis models. The compound significantly reduced levels of pro-inflammatory cytokines, suggesting its utility in managing inflammatory responses. -
Neuroprotective Studies :
A recent investigation focused on the neuroprotective effects of this compound in vitro using neuronal cell lines exposed to oxidative stress. The results indicated that the compound mitigated cell death and preserved neuronal function, highlighting its potential for neurodegenerative disease therapies.
Summary of Findings
Mechanism of Action
The mechanism of action of N-[2-(3-Bromo-phenyl)-ethyl]-acetamide involves its interaction with specific molecular targets. The bromine atom in the phenyl ring can participate in halogen bonding, which influences the compound’s binding affinity to biological targets. The acetamide group can form hydrogen bonds with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following table highlights structural analogs of N-[2-(3-Bromo-phenyl)-ethyl]-acetamide, emphasizing substituent variations and their pharmacological or physicochemical implications:
Key Observations :
- Substituent Position : The 3-bromo substitution (vs. 4-bromo in ) enhances steric bulk and may influence receptor binding pocket interactions .
- Chain Length: Ethyl linkers (vs. direct phenyl attachment) improve flexibility and solubility, as seen in UCM924’s superior antinociceptive effects over melatonin .
- Metabolic Stability : Halogenation (e.g., bromo in UCM924) reduces oxidative metabolism, enhancing half-life compared to methoxy-substituted UCM765 .
Pharmacological Activity
- UCM924 outperformed melatonin (150 mg/kg) and matched gabapentin (100 mg/kg) in rodent neuropathic pain models, achieving 21.4–25.1% blood glucose reduction in diabetic models .
- Compound 3a demonstrated the highest inhibitory activity (IC₅₀ = 69 µM) among 4-methoxyphenyl derivatives, attributed to naphthalene’s hydrophobic interactions .
- N-(3-Bromo-phenyl)ethyl analogs (e.g., UCM924) modulate MT2 receptors in the periaqueductal gray, suppressing ON-cell activity and activating OFF-cell pathways for analgesia .
Physicochemical Properties
- Solubility: Ethylamino linkers (e.g., in UCM765/UCM924) improve water solubility vs. rigid aromatic cores (e.g., naphthalene in Compound 3a) .
- Stability : Bromine substitution at the 3-position (vs. methoxy) reduces CYP450-mediated degradation, as shown in UCM924’s prolonged efficacy .
Q & A
Q. Experimental Design :
- In Vivo Models : Use neuropathic pain models (e.g., rat spinal nerve ligation) to assess antinociceptive effects. Dose-response studies (e.g., 20–40 mg/kg subcutaneous) with MT2 receptor antagonists (e.g., 4-phenyl-2-propionamidotetralin) as controls .
- Electrophysiology : Combine tail-flick tests with in vivo recordings of ON/OFF cells in the ventrolateral periaqueductal gray to evaluate descending pain modulation pathways .
Data Interpretation : Compare results to reference agonists (e.g., melatonin) and validate receptor specificity via immunohistochemistry (MT2 expression in glutamatergic neurons) .
Advanced: How should contradictory data on biological efficacy across different models be analyzed?
Case Example : In neuropathic pain studies, discrepancies may arise between spinal nerve ligation and spared nerve injury models due to:
- Model-Specific Mechanisms : Spinal ligation induces mechanical allodynia, while spared nerve injury affects thermal hyperalgesia.
- Receptor Density Variation : MT2 expression levels in target tissues (e.g., periaqueductal gray vs. dorsal root ganglia) .
Resolution Strategy :
Perform meta-analysis with standardized metrics (e.g., % maximal possible effect).
Use knockout models or siRNA to confirm target engagement.
Cross-validate with pharmacokinetic data (e.g., plasma/tissue concentration curves) .
Methodological: What analytical techniques are critical for resolving structural ambiguities in derivatives of this compound?
- X-ray Crystallography : Resolves stereochemistry and confirms substituent positioning (e.g., bromine orientation on the phenyl ring) .
- Density Functional Theory (DFT) : Computationally optimizes molecular geometry and predicts spectroscopic profiles (IR/Raman) for comparison with experimental data.
- 2D NMR (COSY, NOESY) : Identifies through-space interactions (e.g., acetamide-phenyl proximity) and rules out rotational isomers .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and chemical goggles.
- Ventilation : Use fume hoods for synthesis/purification steps due to potential bromine vapor release.
- First Aid : In case of skin contact, wash with soap/water; for inhalation exposure, move to fresh air and consult a physician. Refer to SDS guidelines for specific antidotes .
Advanced: How can computational methods predict the compound’s pharmacokinetic properties?
- ADME Modeling : Tools like SwissADME predict logP (~2.5), indicating moderate lipophilicity. Adjust substituents (e.g., methoxy groups) to enhance blood-brain barrier penetration.
- Molecular Docking : Simulate binding to MT2 receptors (PDB ID: 6ME4) to identify critical interactions (e.g., hydrogen bonds with Gln194/Ser110) .
- Metabolism Prediction : CYP450 isoform screening (e.g., CYP3A4) identifies potential oxidative metabolites for LC-MS validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
